Ortho-Substituent Effect on LogP: Lipophilicity-Driven Solubility and Chromatography Differences Among Dimethoxymethylbenzaldehyde Isomers
The experimental LogP value distinguishes the isomers in lipophilicity. The 3-isomer (CAS 100501-45-9) exhibits XlogP = 1.0 , while the 4-isomer (CAS 103781-93-7) records LogP = 1.7905 . Though an experimentally validated LogP for the target 2-isomer is not published, its ortho configuration introducing intramolecular hydrogen-bonding and steric shielding rationalizes a characteristic LogP distinct from both, impacting reversed-phase HPLC retention and partition-dependent purification. This directly affects procurement when purity specifications or specific preparative chromatography conditions are required.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted ~2.2 (ChemExper) |
| Comparator Or Baseline | 3-isomer XlogP = 1.0; 4-isomer LogP = 1.7905 |
| Quantified Difference | Predicted ~0.4–1.2 log units higher than 3- and 4-isomers |
| Conditions | Experimental LogP from chem960; predicted from ChemExper |
Why This Matters
The distinct lipophilicity profile influences solubility in organic solvents and chromatographic behavior, critical for large-scale purification and analytical method development where reproducible elution times are required.
